2-(Aminooxy)-2-methylpropanoic acid

Description

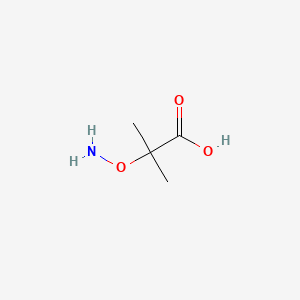

Structure

3D Structure

Properties

IUPAC Name |

2-aminooxy-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(2,8-5)3(6)7/h5H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSXGALUCNQSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420890 | |

| Record name | 2-(Aminooxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88023-64-7 | |

| Record name | 2-(Aminooxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-(Aminooxy)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway and purification protocol for 2-(Aminooxy)-2-methylpropanoic acid, a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of antibiotics such as Ceftazidime and Aztreonam.[1] Due to the limited availability of direct published procedures, this guide outlines a robust and chemically sound multi-step synthesis based on well-established organic chemistry principles and analogous reactions found in the literature.

Proposed Synthetic Pathway

The most chemically viable route for the synthesis of this compound involves a three-step process starting from isobutyric acid. This pathway is outlined below and consists of:

-

α-Bromination: The synthesis of the key intermediate, 2-bromo-2-methylpropanoic acid, via the bromination of isobutyric acid.

-

Nucleophilic Substitution: The introduction of a protected aminooxy group through the alkylation of N-hydroxyphthalimide with the synthesized α-bromo acid.

-

Deprotection: The removal of the phthalimide protecting group to yield the final product, this compound.

This synthetic strategy is advantageous due to the commercial availability of the starting materials and the generally high yields reported for analogous reactions.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of 2-Bromo-2-methylpropanoic Acid

This procedure is based on the Hell-Volhard-Zelinskii reaction, a standard method for the α-halogenation of carboxylic acids.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Isobutyric acid | 88.11 | 88.1 g (89.9 mL) | 1.0 |

| Bromine | 159.81 | 175.8 g (56.4 mL) | 1.1 |

| Phosphorus tribromide | 270.69 | 5.4 g (2.0 mL) | 0.02 |

| Dichloromethane | 84.93 | 200 mL | - |

| Sodium bisulfite | 104.06 | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add isobutyric acid (88.1 g, 1.0 mol) and phosphorus tribromide (5.4 g, 0.02 mol).

-

Heat the mixture to 80°C in an oil bath.

-

Slowly add bromine (175.8 g, 1.1 mol) from the dropping funnel over a period of 2-3 hours. The reaction mixture will turn deep red.

-

After the addition is complete, continue to heat the mixture at 80-90°C for an additional 8-12 hours, or until the evolution of HBr gas ceases and the color of the reaction mixture fades to a pale orange.

-

Cool the reaction mixture to room temperature and quench by carefully adding it to 200 mL of ice-cold water.

-

To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the red color disappears.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-bromo-2-methylpropanoic acid can be purified by vacuum distillation.

Expected Yield and Purity:

| Parameter | Value |

| Theoretical Yield | 167.0 g |

| Typical Reported Yield | 75-85% |

| Purity (by GC-MS) | >97% |

Step 2: Synthesis of 2-(Phthalimidooxy)-2-methylpropanoic Acid

This step involves the nucleophilic substitution of the bromide with N-hydroxyphthalimide.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-2-methylpropanoic acid | 167.00 | 16.7 g | 0.1 |

| N-Hydroxyphthalimide | 163.13 | 17.9 g | 0.11 |

| Triethylamine | 101.19 | 22.3 g (30.7 mL) | 0.22 |

| Dimethylformamide (DMF) | 73.09 | 150 mL | - |

| Diethyl ether | 74.12 | 500 mL | - |

| 1 M Hydrochloric acid | 36.46 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve N-hydroxyphthalimide (17.9 g, 0.11 mol) in 150 mL of anhydrous DMF.

-

Add triethylamine (22.3 g, 0.22 mol) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of 2-bromo-2-methylpropanoic acid (16.7 g, 0.1 mol) in 50 mL of DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidify the aqueous mixture to a pH of 2-3 with 1 M hydrochloric acid. A precipitate should form.

-

Filter the precipitate and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

-

Dry the purified product under vacuum.

Expected Yield and Purity:

| Parameter | Value |

| Theoretical Yield | 26.3 g |

| Typical Reported Yield | 70-80% |

| Purity (by HPLC) | >98% |

Step 3: Synthesis of this compound

This final step is the deprotection of the phthalimidooxy intermediate to yield the target compound.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Phthalimidooxy)-2-methylpropanoic acid | 263.23 | 26.3 g | 0.1 |

| Hydrazine monohydrate | 50.06 | 10.0 g (9.7 mL) | 0.2 |

| Ethanol | 46.07 | 200 mL | - |

| Concentrated Hydrochloric acid | 36.46 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, suspend 2-(phthalimidooxy)-2-methylpropanoic acid (26.3 g, 0.1 mol) in 200 mL of ethanol.

-

Add hydrazine monohydrate (10.0 g, 0.2 mol) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Wash the precipitate with a small amount of cold ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

For purification, dissolve the crude product in a minimal amount of water and acidify to pH 1-2 with concentrated hydrochloric acid to precipitate the hydrochloride salt.

-

Cool the solution in an ice bath and collect the crystalline product by filtration.

-

Wash the crystals with cold diethyl ether and dry under vacuum.

Expected Yield and Purity:

| Parameter | Value |

| Theoretical Yield (as HCl salt) | 15.56 g |

| Typical Reported Yield | 80-90% |

| Purity (by NMR and HPLC) | >99% |

Purification and Characterization

The final product, this compound, is typically isolated and stored as its hydrochloride salt for improved stability.

Purification:

-

Recrystallization: The hydrochloride salt of the final product can be recrystallized from a mixture of ethanol and diethyl ether or isopropanol to achieve high purity.

-

Acid-Base Extraction: As a zwitterionic compound, purification can also be achieved by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidifying the aqueous layer.[2]

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two methyl groups (singlet), the aminooxy protons (broad singlet), and the carboxylic acid proton (broad singlet). |

| ¹³C NMR | Resonances for the quaternary carbon, the two equivalent methyl carbons, and the carboxylic acid carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound. |

| HPLC | A single major peak indicating high purity. |

| Melting Point | A sharp melting point for the crystalline hydrochloride salt. |

Visualizing the Workflow

The following diagrams illustrate the synthetic pathway and the logical workflow of the entire process.

Caption: Synthetic pathway for this compound.

Caption: Detailed experimental workflow for the synthesis and purification.

Safety Considerations

-

Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Phosphorus tribromide is corrosive and reacts violently with water. Handle with care.

-

Hydrazine is a suspected carcinogen and is toxic. Use appropriate engineering controls and PPE.

-

Strong acids and bases should be handled with care.

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any chemical synthesis.

References

A Comprehensive Technical Guide to 2-(Aminooxy)-2-methylpropanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminooxy)-2-methylpropanoic acid, most commonly available as its hydrochloride salt, is a specialized, non-proteinogenic amino acid derivative. Its unique structural features, particularly the presence of a reactive aminooxy group, make it a valuable building block in synthetic organic chemistry. This technical guide provides an in-depth overview of its properties, synthesis, and critical applications, with a focus on its role in the development of life-saving antibiotic drugs.

Core Data and Properties

The fundamental properties of this compound hydrochloride are summarized below. This compound is typically handled as the hydrochloride salt to improve its stability and handling characteristics.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 89766-91-6 | [1][2] |

| Molecular Formula | C₄H₁₀ClNO₃ | [3] |

| Molecular Weight | 155.58 g/mol | [3] |

| IUPAC Name | This compound;hydrochloride | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 106-109 °C | [4] |

| Boiling Point | 137 °C (at 3 torr) | [4] |

| Solubility | Information not widely available, but expected to be soluble in water and polar organic solvents. | |

| Purity | Typically available in purities of 95% or higher. | [2] |

Safety and Handling

Based on aggregated GHS data, this compound hydrochloride is associated with the following hazards:

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Reactivity

While specific, detailed industrial synthesis protocols for this compound hydrochloride are proprietary, a general understanding of its preparation can be derived from standard organic chemistry principles. The synthesis would likely involve the introduction of the aminooxy functional group onto a 2-methylpropanoic acid backbone.

The key feature of this molecule is the aminooxy group (-O-NH₂) . This functional group is a powerful nucleophile, a property enhanced by the "alpha effect," where the adjacent oxygen atom's lone pair of electrons increases the nucleophilicity of the nitrogen.[5] This heightened reactivity makes the aminooxy group highly selective for reactions with carbonyl compounds (aldehydes and ketones).

Oxime Ligation: A Key Reaction

The reaction of an aminooxy group with an aldehyde or ketone is known as oxime ligation , a type of "click chemistry."[6] This reaction is highly efficient and chemoselective, proceeding under mild conditions to form a stable oxime bond (C=N-O).[1][7] This reliability makes this compound a valuable component in complex molecular construction, particularly in pharmaceutical synthesis.

Application in Antibiotic Synthesis

The primary and most significant application of this compound hydrochloride is as a crucial intermediate in the synthesis of advanced β-lactam antibiotics, namely Ceftazidime and Aztreonam .[8] These drugs are essential for treating severe bacterial infections, including those caused by multidrug-resistant pathogens.

The this compound moiety is incorporated into the antibiotic structure as a side chain. This side chain plays a critical role in the drug's efficacy and its resistance to bacterial β-lactamase enzymes, which are a common mechanism of antibiotic resistance.

General Synthetic Workflow in Antibiotic Production

The following diagram illustrates the general workflow for the synthesis of a β-lactam antibiotic, highlighting the stage where this compound is introduced.

Caption: General workflow for antibiotic synthesis.

Biological Significance and Mechanism of Action

While this compound itself is a synthetic intermediate and is not known to have a direct role in biological signaling pathways, its importance is defined by the biological activity of the final antibiotic molecules it helps to create.

Ceftazidime and Aztreonam function by inhibiting bacterial cell wall synthesis. This is a well-understood mechanism of action that targets a process essential for bacterial survival, while being absent in human cells, which accounts for the selective toxicity of these drugs.

Inhibition of Bacterial Cell Wall Synthesis

The diagram below illustrates the mechanism of action of β-lactam antibiotics like Ceftazidime.

Caption: Inhibition of bacterial cell wall synthesis.

Experimental Protocols

Detailed experimental protocols for the industrial synthesis of this compound hydrochloride are not publicly available. However, the following represents a plausible laboratory-scale synthesis based on known organic chemistry reactions.

Disclaimer: This is a representative protocol and has not been optimized. All chemical reactions should be performed by trained professionals in a suitable laboratory setting.

Representative Synthesis of a 2-(Aminooxy)alkanoic Acid

This protocol outlines the synthesis of a generic 2-(aminooxy)alkanoic acid, which illustrates the key chemical transformations that would be involved in the synthesis of the title compound.

Step 1: Halogenation of the α-carbon

-

To a solution of 2-methylpropanoic acid in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure to yield 2-bromo-2-methylpropanoic acid.

Step 2: Nucleophilic Substitution with a Protected Hydroxylamine

-

Dissolve the 2-bromo-2-methylpropanoic acid in a polar aprotic solvent such as DMF.

-

Add N-hydroxyphthalimide and a non-nucleophilic base (e.g., DBU) to the solution.

-

Stir the reaction at room temperature or with gentle heating until the substitution is complete.

-

Perform an aqueous workup to remove the solvent and excess reagents, and isolate the phthalimide-protected product.

Step 3: Deprotection to Yield the Aminooxy Acid

-

Dissolve the protected aminooxy acid in a suitable solvent such as ethanol.

-

Add hydrazine hydrate and heat the mixture to reflux. This will cleave the phthalimide protecting group.

-

After the reaction is complete, cool the mixture and filter off the phthalhydrazide byproduct.

-

Acidify the filtrate with hydrochloric acid and remove the solvent under reduced pressure to yield the crude this compound hydrochloride.

-

Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

Conclusion

This compound hydrochloride is a specialized chemical intermediate whose value is intrinsically linked to its role in the synthesis of potent, life-saving antibiotics. Its unique reactivity, conferred by the aminooxy group, allows for its efficient and selective incorporation into complex molecular architectures. While it may not be a household name, this compound is a testament to the intricate and vital role of organic synthesis in modern medicine and drug development. Further research into the applications of aminooxy-containing building blocks may open new avenues for the creation of novel therapeutics.

References

- 1. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 2. Aminooxy analog of histamine is an efficient inhibitor of mammalian L-histidine decarboxylase: combined in silico and experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Mechanism and Application of 2-(Aminooxy)-2-methylpropanoic Acid in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and materials science. Among the array of chemical reactions available, oxime ligation stands out for its exceptional chemoselectivity, stability, and bioorthogonality. This technical guide provides a comprehensive overview of the mechanism of action of 2-(aminooxy)-2-methylpropanoic acid, a key reagent in forming stable oxime bonds. We will delve into the reaction kinetics, thermodynamic stability, detailed experimental protocols, and critical applications, with a focus on providing actionable data and methodologies for professionals in the field. The core of this technology lies in the reaction between a nucleophilic aminooxy group and an electrophilic aldehyde or ketone, a process that can be finely tuned and catalyzed to achieve high efficiency under mild, aqueous conditions.

Introduction to Bioconjugation and Oxime Ligation

Bioconjugation is the process of creating a stable covalent link between two molecules, such as a protein and a small-molecule drug.[1] The ideal bioconjugation reaction should be highly specific, proceed under physiological conditions (neutral pH, aqueous environment), and produce a stable conjugate without altering the function of the biomolecule.

Oxime ligation has emerged as a powerful "click-type" reaction that fulfills these criteria.[2] It is a bioorthogonal reaction, meaning it can proceed in a biological system without interfering with native biochemical processes.[3][4] The reaction involves the condensation of an aminooxy group (-ONH₂) with a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (C=N-O).[4] This method does not require metal catalysts, which can be toxic or interfere with the function of certain proteins.[3][5] The resulting oxime linkage is significantly more stable against hydrolysis than corresponding imine or hydrazone linkages, making it ideal for creating long-lasting bioconjugates.[5][6]

The Core Mechanism of Action

The formation of an oxime bond using reagents like this compound is a robust and reliable condensation reaction.

The Reactants

The reaction involves two key functional groups:

-

The Nucleophile: The aminooxy group (H₂N-O–R) provided by this compound. The oxygen atom enhances the nucleophilicity of the nitrogen, a phenomenon known as the alpha effect.

-

The Electrophile: A carbonyl group on the target biomolecule. This is typically an aldehyde (R-CHO) or a ketone (R-CO-R'). Aldehydes are generally more reactive than ketones, primarily due to reduced steric hindrance.[7][8]

The Reaction

The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. It is typically performed in aqueous media and is most efficient under mildly acidic conditions (pH 4-5), which serve to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack.[3] However, the reaction can also proceed efficiently at neutral pH, particularly with the use of a catalyst.[7]

Nucleophilic Catalysis

While oxime ligation can proceed without a catalyst, its rate can be significantly enhanced. Aniline and its derivatives, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), are highly effective nucleophilic catalysts.[3][9] The catalyst first reacts with the carbonyl to form a protonated Schiff base (iminium ion). This intermediate is significantly more reactive towards the aminooxy nucleophile than the original carbonyl. After the aminooxy group attacks, the catalyst is regenerated, completing the catalytic cycle.[4] mPDA has been shown to be up to 15 times more efficient than aniline, largely due to its greater aqueous solubility, which allows for its use at higher concentrations.[9]

Quantitative Analysis of Oxime Ligation

The superiority of oxime ligation in bioconjugation is quantitatively supported by its kinetic and thermodynamic parameters.

Reaction Kinetics

The rate of oxime formation is critical, especially when working with sensitive biomolecules at low concentrations. Aniline-catalyzed ligations with aromatic aldehydes can achieve second-order rate constants (k₁) in the range of 10¹ to 10³ M⁻¹s⁻¹, which is significantly faster than many other chemoselective ligation methods.[7][10] This allows for efficient labeling of biomolecules at low micromolar concentrations at neutral pH.[11]

| Parameter | Condition | Value | Reference |

| Second-Order Rate Constant (k₁) | Aminooxyacetyl-peptide + Benzaldehyde (100 µM each), 100 mM Aniline, pH 7 | 8.2 ± 1.0 M⁻¹s⁻¹ | [7][11] |

| General Range of Rate Constants | Aniline-catalyzed imine chemistry with aromatic aldehydes | 10¹ - 10³ M⁻¹s⁻¹ | [7][10] |

| Catalyst Efficiency | m-Phenylenediamine (mPDA) vs. Aniline | Up to 15x more efficient | [9] |

Table 1: Kinetic Parameters of Oxime Ligation.

Thermodynamic Stability

The stability of the resulting linkage is paramount for the utility of a bioconjugate, particularly for in vivo applications. The oxime bond is characterized by a very large equilibrium constant (Keq) and exceptional hydrolytic stability.

| Linkage Type | Equilibrium Constant (Keq) | Hydrolysis Rate Constant (Relative) | Half-life (t½) at pD 7.0 | Reference |

| Oxime | >10⁸ M⁻¹ | 1 | 25 days | [6][7][11][12] |

| Hydrazone | 10⁴ - 10⁶ M⁻¹ | ~600 (vs. Methylhydrazone) | 2 hours (vs. Acetylhydrazone) | [6][7][11][12][13] |

Table 2: Comparison of Oxime and Hydrazone Linkage Stability. The data clearly show that the equilibrium for oxime formation strongly favors the product and that the resulting bond is orders of magnitude more stable against hydrolysis than the corresponding hydrazone bond.[12][13]

Experimental Protocols

Successful bioconjugation requires robust and reproducible protocols. Below are methodologies adapted from published literature for peptide and protein labeling.

General Protocol for Peptide Labeling via Oxime Ligation

This protocol is based on the aniline-catalyzed labeling of a peptide functionalized with an aminooxy group.

-

Reagent Preparation:

-

Prepare a stock solution of the aminooxy-functionalized peptide (e.g., 10 mM in water or buffer).

-

Prepare a stock solution of the aldehyde-functionalized molecule (e.g., 10 mM in a compatible solvent like DMF or DMSO).

-

Prepare the reaction buffer: 0.3 M Sodium Phosphate, pH 7.0.

-

Prepare a catalyst stock solution: 1 M Aniline in a suitable solvent.

-

-

Ligation Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, the aminooxy-peptide solution, and the aldehyde solution to final concentrations of 100 µM each.

-

Initiate the reaction by adding the aniline stock solution to a final concentration of 100 mM.

-

Incubate the reaction at room temperature.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by taking aliquots at various time points and analyzing them by Reverse-Phase HPLC (RP-HPLC).

-

Once the reaction is complete (typically within 1-4 hours), purify the resulting conjugate using preparative RP-HPLC.

-

-

Analysis:

-

Confirm the identity of the purified product by mass spectrometry (e.g., ESI-MS).[11]

-

Protocol for Enhanced Protein Labeling with mPDA Catalyst

This protocol utilizes the highly efficient m-phenylenediamine (mPDA) catalyst for labeling an aldehyde-functionalized protein.[14]

| Component | Stock Concentration | Final Concentration |

| Aldehyde-Functionalized Protein | 100 µM | 10 µM |

| Aminooxy-Probe (e.g., Aminooxy-Dansyl) | 1 mM | 50 µM |

| Reaction Buffer (Phosphate Buffer) | 1 M, pH 7.0 | 100 mM |

| Catalyst (m-phenylenediamine) | 500 mM | 50-200 mM |

Table 3: Reagents and Conditions for a Typical Protein Labeling Experiment.

-

Setup: In a suitable reaction vessel (e.g., a cuvette for fluorescence monitoring), combine the reaction buffer, the aldehyde-functionalized protein, and the aminooxy-probe to their final concentrations.

-

Initiation: Equilibrate the mixture at room temperature for 1 minute. Initiate the reaction by adding the mPDA catalyst.

-

Monitoring: Monitor the reaction in real-time by observing a change in a physical property, such as an increase in fluorescence if using a fluorogenic probe.[14]

-

Purification: After completion, the labeled protein can be purified from excess reagents and catalyst using size exclusion chromatography (SEC) or dialysis.

Applications in Research and Drug Development

The robustness and specificity of oxime ligation have led to its widespread adoption in various high-impact applications.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Oxime ligation is an ideal method for attaching the drug payload to the antibody. An aldehyde or ketone handle can be site-specifically introduced into the antibody, and the aminooxy-functionalized drug can then be conjugated with high efficiency, resulting in a homogenous and stable ADC.

PET Imaging Tracers

Positron Emission Tomography (PET) is a non-invasive imaging technique that requires radiolabeled tracers. For isotopes with short half-lives, like ¹⁸F (t½ ≈ 110 min), the conjugation chemistry must be extremely fast and efficient. Optimized oxime ligation protocols can achieve complete conjugation within 5 minutes, making this chemistry highly suitable for the on-demand preparation of ¹⁸F-PET tracers for clinical settings.[3][15]

Other Key Applications

-

Glycoconjugation: Attaching carbohydrates to proteins or surfaces to study their biological roles.[3][4]

-

Hydrogel Formation: Cross-linking polymers for applications in tissue engineering and drug delivery.[3][4]

-

Peptide and Protein Labeling: Conjugating probes, fluorophores, or PEG moieties to peptides and proteins.[3][16]

-

Nucleic Acid Modification: Labeling DNA or RNA for diagnostic or therapeutic purposes.[17]

Conclusion

This compound and related aminooxy reagents are powerful tools in the bioconjugation toolkit. The underlying oxime ligation chemistry offers an unparalleled combination of specificity, stability, and biocompatibility. Its mechanism is well-understood, kinetically favorable, and can be catalytically enhanced to meet the demands of even the most time-sensitive applications, such as radiolabeling. For researchers, scientists, and drug development professionals, mastering this chemistry provides a reliable and versatile method for constructing complex bioconjugates, from antibody-drug conjugates to advanced biomaterials, thereby accelerating innovation in medicine and biotechnology.

References

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 5. researchgate.net [researchgate.net]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. users.ox.ac.uk [users.ox.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 17. A flexible method for the conjugation of aminooxy ligands to preformed complexes of nucleic acids and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 2-(Aminooxy)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(Aminooxy)-2-methylpropanoic acid. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document outlines its predicted behavior based on the well-established principles of physical and organic chemistry, particularly concerning amino acids and related structures. Furthermore, it details robust experimental protocols for determining its solubility and stability profiles, essential for its application in research and pharmaceutical development.

Predicted Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, and formulation development. Based on its chemical structure, this compound is an α-aminooxy acid, a close analog of α-amino acids. This structure, possessing both a carboxylic acid and an aminooxy group, suggests a high degree of polarity and the capacity for hydrogen bonding, which will govern its solubility in various solvents.

It is anticipated that the solubility of this compound will be highest in polar protic solvents, such as water and lower alcohols, and significantly lower in non-polar organic solvents. The solubility in aqueous media is expected to be highly dependent on the pH of the solution. As with amino acids, it will likely exhibit its lowest solubility at its isoelectric point and show increased solubility in both acidic and basic conditions due to the formation of the corresponding cationic and anionic salts.[1][2]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The polar functional groups (carboxylic acid and aminooxy) can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Insoluble | The lower polarity and inability to act as effective hydrogen bond donors will limit the dissolution of the highly polar this compound. |

| Esters | Ethyl Acetate | Low to Insoluble | Similar to ethers, the polarity is insufficient to overcome the crystal lattice energy of the solid compound. |

| Non-Polar Organic | Hexanes, Toluene | Insoluble | The significant difference in polarity between the solute and the solvent will result in very poor miscibility. |

Intrinsic Stability and Forced Degradation Studies

Understanding the intrinsic stability of a molecule is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are a cornerstone of this evaluation, involving the exposure of the compound to stress conditions more severe than those it would typically encounter during storage and use.[3][4][5] These studies are instrumental in developing stability-indicating analytical methods and identifying potential degradation products.[3][4]

The primary degradation pathways for this compound are predicted to involve hydrolysis of the aminooxy or carboxylic acid functionalities, oxidation, and potentially decarboxylation under thermal stress.

Table 2: Summary of Recommended Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature and elevated temperature (e.g., 60°C) | Hydrolysis of the aminooxy group. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature and elevated temperature (e.g., 60°C) | Hydrolysis of the aminooxy group, potential for base-catalyzed side reactions. |

| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂) at room temperature | Oxidation of the aminooxy group and potentially the tertiary carbon. |

| Thermal Degradation | Dry heat (e.g., 80°C - 105°C) for an extended period. | Decarboxylation, and other thermal decomposition reactions. |

| Photostability | Exposure to UV and visible light in a photostability chamber (ICH Q1B guidelines). | Photolytic cleavage of bonds, leading to a variety of degradation products. |

Experimental Protocols

To obtain quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Caption: Workflow for solubility determination.

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its potential degradation products. Reverse-phase HPLC is the most common technique for this purpose.

3.2.1. Method Development (General Approach)

-

Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Selection: A typical starting point is a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Use a UV detector at a wavelength where this compound has significant absorbance.

-

Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and any degradation peaks that are observed during forced degradation studies.

3.2.2. Forced Degradation Protocol

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively. Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60°C).

-

Oxidation: Dilute the stock solution with 3% H₂O₂ and keep it at room temperature.

-

Thermal Stress: Store the solid compound and a solution in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

-

Analysis: Analyze the samples using the developed stability-indicating HPLC method.

-

Data Evaluation: Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Caption: Forced degradation study workflow.

Conclusion

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

A Technical Guide to the Spectroscopic Characterization of 2-(Aminooxy)-2-methylpropanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Aminooxy)-2-methylpropanoic acid is a bifunctional molecule of interest in medicinal chemistry and drug development. Its structure, incorporating both a carboxylic acid and an aminooxy group, allows for versatile chemical modifications and potential biological activity. Accurate structural elucidation and characterization are paramount for its application in research and development. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and outlines the standard experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -C(CH₃)₂ | 1.3 - 1.6 | Singlet | 6H |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| -ONH₂ | 5.0 - 6.0 | Broad Singlet | 2H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₂ | 20 - 30 |

| -C (CH₃)₂ | 75 - 85 |

| -C OOH | 170 - 180 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H (Aminooxy) | 3100 - 3300 | Medium |

| C-H (Alkyl) | 2850 - 2960 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

| N-H Bend (Aminooxy) | 1580 - 1650 | Medium |

Mass Spectrometry (MS)

| Ion | Predicted m/z | Notes |

| [M]+ | 119.05 | Molecular Ion |

| [M-OH]+ | 102.05 | Loss of hydroxyl radical |

| [M-COOH]+ | 74.06 | Loss of carboxylic acid group |

| [C(CH₃)₂COOH]+ | 87.04 | Alpha-cleavage |

| [ONH₂]+ | 32.02 | Aminooxy fragment |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer with a sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place 1-2 mg of the solid sample into an agate mortar.

-

Add approximately 100-200 mg of dry KBr powder.

-

Gently grind the mixture with the pestle to a fine, homogeneous powder.

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Spectrum:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Record a background spectrum to account for atmospheric CO₂ and H₂O.

-

-

Sample Spectrum:

-

Place the KBr pellet containing the sample into the sample holder in the spectrometer.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

A suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent.

-

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ionization mode to Electron Ionization (EI).

-

Set the appropriate mass range for data acquisition.

-

-

Sample Introduction:

-

Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

-

-

Data Acquisition:

-

Initiate the data acquisition. The molecules will be ionized and fragmented in the ion source.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Analyze the resulting mass spectrum.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logical Flow for Structure Elucidation.

The Fulcrum of Bioconjugation: A Technical Guide to 2-(Aminooxy)-2-methylpropanoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, the ability to precisely link molecules is paramount. This guide delves into the core of oxime ligation chemistry, focusing on a pivotal building block: 2-(Aminooxy)-2-methylpropanoic acid. This versatile reagent offers a robust and highly selective method for the conjugation of biomolecules, paving the way for innovative therapeutic strategies. From the targeted delivery of potent anticancer agents via antibody-drug conjugates (ADCs) to the formation of advanced hydrogel-based drug delivery systems, this compound is a key enabler of next-generation pharmaceuticals.

Introduction to Oxime Ligation and the Role of this compound

Oxime ligation is a chemoselective reaction between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond. This bioorthogonal reaction is highly valued in drug discovery for its efficiency and specificity in aqueous environments, proceeding under mild conditions with no toxic byproducts.[1]

This compound, with its terminal aminooxy functionality and a carboxylic acid group, serves as a bifunctional linker. The aminooxy group provides the reactive handle for oxime ligation, while the carboxylic acid allows for its facile incorporation into larger molecular scaffolds through standard amide coupling chemistries. Its gem-dimethyl substitution offers steric hindrance that can enhance the stability of the resulting oxime bond.

Core Applications in Drug Discovery

The unique properties of this compound lend themselves to a variety of applications in the pharmaceutical sciences:

-

Antibody-Drug Conjugates (ADCs): This is arguably one of the most significant applications. The compound can be incorporated into a linker system that connects a highly potent cytotoxic drug to a monoclonal antibody (mAb). The antibody targets a specific antigen on the surface of cancer cells, delivering the payload directly to the tumor site, thereby minimizing systemic toxicity.[2][3]

-

Hydrogel Formation for Drug Delivery: The aminooxy group can be used to crosslink polymers containing aldehyde or ketone functionalities, forming hydrogels. These hydrogels can encapsulate therapeutic agents, providing a scaffold for controlled and sustained drug release.[4][5] The gelation kinetics and mechanical properties of these hydrogels can often be tuned by adjusting factors like pH and catalyst concentration.[1][6]

-

Peptide and Protein Modification: The chemoselectivity of the oxime ligation allows for the site-specific modification of peptides and proteins that have been engineered to contain a carbonyl group. This can be used to attach imaging agents, polyethylene glycol (PEG) chains to improve pharmacokinetic profiles, or other functional moieties.

-

Radiopharmaceutical Development: By incorporating a chelating agent for a radionuclide into a molecule containing this compound, targeted radiopharmaceuticals for imaging (e.g., PET, SPECT) or therapy can be developed.[7][8][9]

-

Antibiotic Synthesis: this compound hydrochloride is a crucial intermediate in the synthesis of certain advanced antibiotics, such as Ceftazidime and Aztreonam.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to oxime ligation chemistry. It is important to note that much of the available data is for oxime ligations in general or for derivatives of this compound, as specific kinetic and stability data for the parent compound is not widely published.

| Parameter | Value | Conditions | Reference(s) |

| General Reaction Rate | Hours to completion (uncatalyzed) | Neutral pH, room temperature | [11] |

| Minutes to hours (catalyzed) | Neutral pH, room temperature, aniline catalyst | [11] | |

| pH Optimum | 4.5 - 6.0 | Uncatalyzed and catalyzed reactions | [1] |

| Catalysts | Aniline, substituted anilines | Accelerate reaction, especially at neutral pH | [11] |

Table 1: General Reaction Parameters for Oxime Ligation

| Linkage Type | Relative Hydrolytic Stability | Half-life (t1/2) at pH 7 | Notes | Reference(s) |

| Oxime | High | Days to months | Significantly more stable than imines and hydrazones at neutral pH. | [12] |

| Hydrazone | Moderate | Hours to days | Stability is pH-dependent; more labile under acidic conditions. | [12] |

| Imine | Low | Minutes to hours | Generally requires reduction to form a stable secondary amine linkage. | [12] |

Table 2: Comparative Stability of Common Bioconjugation Linkages

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the use of this compound in specific drug discovery applications.

Protocol 1: General Procedure for Oxime Ligation for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the general steps for conjugating a drug-linker containing an aminooxy group (derived from this compound) to an antibody that has been engineered to contain an aldehyde or ketone group.

Materials:

-

Antibody with an accessible aldehyde or ketone group

-

Aminooxy-functionalized drug-linker

-

Phosphate Buffered Saline (PBS), pH 6.0-7.4

-

Aniline or other suitable catalyst (e.g., m-phenylenediamine)

-

DMSO (for dissolving the drug-linker)

-

Size-exclusion chromatography (SEC) column for purification

-

UV-Vis spectrophotometer

-

Mass spectrometer (for characterization)

Procedure:

-

Antibody Preparation: Prepare a solution of the antibody in PBS at a concentration of 1-10 mg/mL.

-

Drug-Linker Preparation: Dissolve the aminooxy-functionalized drug-linker in a minimal amount of DMSO to create a concentrated stock solution.

-

Conjugation Reaction: a. To the antibody solution, add the drug-linker stock solution to achieve the desired molar excess of the drug-linker. The final concentration of DMSO should typically be kept below 10% (v/v) to avoid antibody denaturation. b. If using a catalyst, add a stock solution of aniline (or other catalyst) in PBS to the reaction mixture. A final concentration of 10-100 mM aniline is common. c. Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. The reaction progress can be monitored by LC-MS.

-

Purification: a. Once the reaction is complete, purify the ADC from unreacted drug-linker and catalyst using a pre-equilibrated SEC column with PBS. b. Collect the fractions containing the purified ADC, monitoring the elution profile by absorbance at 280 nm.

-

Characterization: a. Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm. b. Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) or mass spectrometry (e.g., MALDI-TOF or ESI-MS) of the intact or deglycosylated ADC.[13][14] c. Further characterization can include SDS-PAGE, hydrophobic interaction chromatography (HIC), and functional assays to assess antigen binding and cytotoxicity.[15][16]

Protocol 2: Formation of an Oxime-Crosslinked Hydrogel for Drug Encapsulation

This protocol describes the formation of a hydrogel by reacting a polymer functionalized with aminooxy groups with a polymer containing aldehyde groups.

Materials:

-

Aminooxy-functionalized polymer (e.g., aminooxy-PEG)

-

Aldehyde-functionalized polymer (e.g., aldehyde-hyaluronic acid)

-

Phosphate Buffered Saline (PBS) at the desired pH (e.g., pH 5.5-7.4)

-

Therapeutic agent to be encapsulated

-

Rheometer for mechanical testing

Procedure:

-

Polymer and Drug Preparation: a. Dissolve the aminooxy-functionalized polymer in PBS to the desired concentration. b. Dissolve the aldehyde-functionalized polymer in a separate volume of PBS. c. If encapsulating a drug, dissolve or suspend it in the solution of one of the polymers.

-

Hydrogel Formation: a. To initiate gelation, rapidly and thoroughly mix the two polymer solutions. b. The gelation time can be monitored by vial inversion or by using a rheometer to measure the storage (G') and loss (G'') moduli over time. Gelation is typically considered to have occurred when G' > G''. c. The stiffness of the resulting hydrogel can be controlled by varying the polymer concentration and the ratio of aminooxy to aldehyde groups.[5][17]

-

Characterization: a. The mechanical properties of the hydrogel, such as the storage modulus, can be quantified using a rheometer. b. The swelling ratio of the hydrogel can be determined by measuring its weight before and after equilibration in a buffer. c. Drug release from the hydrogel can be monitored over time by taking samples of the surrounding buffer and analyzing the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the application of this compound in drug discovery.

Conclusion

This compound stands out as a versatile and powerful tool in the drug discovery arsenal. Its ability to facilitate robust and specific bioconjugation through oxime ligation has profound implications for the development of targeted therapies and advanced drug delivery systems. As researchers continue to push the boundaries of pharmaceutical innovation, the strategic application of this and similar aminooxy-containing linkers will undoubtedly play a crucial role in creating safer, more effective medicines. This guide provides a foundational understanding for harnessing the potential of this compound, empowering scientists to build the next generation of therapeutics.

References

- 1. adcreview.com [adcreview.com]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural and mechanistic insight into DNA bending by antitumour calicheamicins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. What is ADO-Trastuzumab Emtansine used for? [synapse.patsnap.com]

- 6. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Development of Copper Radiopharmaceuticals for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Tubulin polymerization inhibitors: Significance and symbolism [wisdomlib.org]

- 14. msvision.com [msvision.com]

- 15. Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Aminooxy Group

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the aminooxy group's reactivity, focusing on its application in chemical biology, bioconjugation, and drug development. It details the core chemical principles, reaction kinetics, stability of the resulting linkages, and practical experimental protocols.

Core Principles of Aminooxy Reactivity

The aminooxy group (R-O-NH₂) is a powerful tool in chemical ligation due to its enhanced nucleophilicity compared to a standard amine. This heightened reactivity is attributed to the "alpha effect," where the adjacent oxygen atom's lone pair of electrons destabilizes the ground state of the nucleophile, thus lowering the activation energy for reaction.[1]

The primary and most utilized reaction of the aminooxy group is its chemoselective ligation with aldehydes or ketones to form a stable oxime bond (R-O-N=C).[2][3] This reaction, known as oximation, is classified as a "click chemistry" reaction because it is high-yielding, modular, wide in scope, and produces only water as a byproduct.[1][2][4] The reaction can be performed under mild, aqueous conditions, making it exceptionally suitable for biological applications.[2][5]

The fundamental reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the C=N double bond of the oxime.

Caption: General scheme of the oxime ligation reaction.

Reaction Kinetics and Catalysis

The rate of oxime formation is highly dependent on pH. The reaction is fastest under slightly acidic conditions, typically around pH 4.5.[6] This is because the reaction mechanism involves an acid-catalyzed dehydration of a tetrahedral intermediate, which is the rate-determining step.[6] However, for many biological applications, reactions must occur at a neutral pH (around 7), where the rate is significantly slower.[6]

To overcome this limitation, nucleophilic catalysts are employed to accelerate the reaction at physiological pH.

-

Aniline and its Derivatives: Aniline and substituted anilines like p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) are effective catalysts.[3][7] They function by first forming a more reactive protonated Schiff base with the carbonyl compound, which then rapidly undergoes transimination with the aminooxy group.[4] Aniline has been shown to increase reaction rates up to 40-fold at neutral pH and 400-fold at pH 4.5.[6]

-

Enhanced Catalysts: Phenylenediamines have demonstrated even greater efficiency than aniline.[8][9] Due to its higher aqueous solubility, mPDA can be used at higher concentrations, leading to a catalytic efficiency up to 15 times that of aniline.[10][11][12] p-Phenylenediamine at a low concentration of 2 mM was also found to be highly effective at neutral pH.[9]

Caption: Nucleophilic catalysis mechanism of aniline in oxime ligation.

The following table summarizes key kinetic parameters for oxime ligation under various conditions.

| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference(s) |

| Aminooxyacetyl-peptide & Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [13] |

| Aldehyde-functionalized GFP & Dansyl-aminooxy | Aniline (100 mM) | 7.0 | Minimal conversion in 90s | [8] |

| Aldehyde-functionalized GFP & Dansyl-aminooxy | mPDA (750 mM) | 7.0 | Reaction complete in 90s | [8] |

| Aldehyde & Dansyl-aminooxy | Aniline (100 mM) | 7.3 | 10.3 | [8] |

| Aldehyde & Dansyl-aminooxy | mPDA (100 mM) | 7.3 | 27.0 | [8] |

| Boronic acid-aldehyde & Hydroxylamine | Intramolecular | 7.2 | > 10,000 | [14] |

Stability of the Oxime Linkage

A key advantage of the oxime bond is its high hydrolytic stability, especially when compared to other imine-based linkages like hydrazones.[5][15]

-

Hydrolytic Stability: In aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than analogous hydrazones.[16] The rate constant for the acid-catalyzed hydrolysis of an oxime was found to be nearly 1000-fold lower than that of simple hydrazones.[15][17]

-

pH Dependence: The oxime bond is highly stable at physiological pH but can be cleaved under acidic conditions (e.g., pH 2-3).[4][17] This reversibility can be exploited in applications requiring the release of a conjugated molecule under specific environmental triggers.[4]

| Linkage Type | Relative Hydrolytic Stability | Key Characteristics | Reference(s) |

| Oxime | Very High | Most stable C=N linkage for bioconjugation.[17] | [6][15][16] |

| Hydrazone | Moderate | Less stable than oximes, more stable than imines. | [6][17] |

| Imine (Schiff Base) | Low | Readily hydrolyzes under aqueous conditions. | [6] |

Practical Considerations and Experimental Protocols

The high nucleophilicity of the aminooxy group makes it reactive towards ambient aldehydes and ketones, including common lab solvents like acetone.[3] To address this, aminooxy-containing molecules, particularly peptides, are often synthesized and stored with the aminooxy moiety protected. Orthogonally protected aminooxy acetic acid derivatives, such as those using Fmoc (9-fluorenylmethyloxycarbonyl), are compatible with standard solid-phase peptide synthesis (SPPS).[3][7] This strategy allows for the stable, long-term storage of precursors that can be deprotected on-demand just before ligation.[7][18]

Caption: Workflow for synthesizing stable aminooxy-peptide precursors.

This protocol describes a general two-step method for labeling glycoproteins with an aminooxy-functionalized tag (e.g., a fluorescent dye or biotin).[19]

Objective: To introduce aldehyde groups onto glycoprotein glycans via mild oxidation and subsequently conjugate them with an aminooxy reagent.

Materials:

-

Glycoprotein of interest in a suitable buffer (e.g., 1X PBS)

-

Sodium meta-periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)

-

Aminooxy-functionalized reagent (e.g., 5 mM stock in DMSO or DMF)

-

Coupling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5)

-

Desalting column or dialysis cassette for buffer exchange

-

(Optional) Aniline catalyst stock solution (e.g., 1 M in DMSO)

Procedure:

Step 1: Oxidation of Glycans to Aldehydes

-

Prepare the glycoprotein solution at a concentration of 1-5 mg/mL in a cold-compatible buffer.

-

Cool the glycoprotein solution and the sodium periodate solution on ice for 5-10 minutes.

-

Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.

-

Note: A lower concentration (1 mM) is typically used to selectively oxidize sialic acid residues.[20]

-

-

Incubate the reaction on ice for 30 minutes, protected from light.

-

Quench the reaction and remove excess periodate by buffer exchanging the oxidized glycoprotein into the coupling buffer using a desalting column or dialysis.

Step 2: Oxime Ligation

-

Adjust the concentration of the purified, oxidized glycoprotein to 20-100 µM in the coupling buffer.

-

Add the aminooxy-reagent stock solution to the glycoprotein solution. A 10- to 50-fold molar excess of the aminooxy reagent over the protein is typically used.

-

(Optional) To accelerate the reaction, add aniline catalyst to a final concentration of 10-100 mM.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Reaction times can be significantly shortened (to minutes) with efficient catalysts like pPDA or mPDA.[7][8]

-

Remove excess unreacted aminooxy reagent by size-exclusion chromatography or dialysis.

-

Characterize the resulting conjugate using appropriate methods (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).

Caption: Experimental workflow for labeling of glycoproteins.

Applications in Research and Drug Development

The unique properties of the aminooxy group have led to its widespread adoption in various fields:

-

Bioconjugation: Covalent attachment of molecules like PEG (PEGylation), fluorescent dyes, or biotin to proteins and peptides.[5][11][19]

-

Drug Delivery: Development of antibody-drug conjugates (ADCs) and other targeted delivery systems.[5]

-

Peptide and Protein Synthesis: Used for fragment condensation to assemble large proteins from smaller peptide fragments and for creating cyclic peptides.[21]

-

Glycobiology: Synthesis of neo-glycopeptides and glycoconjugates to study the role of glycosylation.[7][21]

-

Radiolabeling: Efficient incorporation of radionuclides like ¹⁸F for PET imaging tracers, where the rapid ligation kinetics are a significant advantage.[7][18]

-

Hydrogel Formation: Used as a cross-linking chemistry for the formation of biocompatible hydrogels for tissue engineering and drug delivery.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Oxime - Wikipedia [en.wikipedia.org]

- 17. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. biotium.com [biotium.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Bot Detection [iris-biotech.de]

A Technical Guide to 2-(Aminooxy)-2-methylpropanoic Acid: Commercial Availability and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Aminooxy)-2-methylpropanoic acid, a critical bifunctional linker molecule. The guide details its commercial availability from various suppliers, presenting key quantitative data in a comparative format. A significant application of this molecule is highlighted through a detailed experimental protocol for its use as a key building block in the synthesis of monobactam antibiotics, exemplified by the synthesis of an Aztreonam precursor. This is further illustrated with a detailed experimental workflow diagram. This document serves as a vital resource for researchers in drug discovery, bioconjugation, and synthetic chemistry, offering practical information for the procurement and application of this compound.

Introduction

This compound is a versatile chemical reagent that features both a carboxylic acid and an aminooxy functional group. This unique structure allows for orthogonal conjugation strategies, making it a valuable tool in medicinal chemistry and drug development. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a bioorthogonal reaction widely employed in the creation of complex biomolecules. The carboxylic acid moiety provides a handle for further derivatization, such as amide bond formation. A prominent application of this compound is in the synthesis of β-lactam antibiotics, where it forms a crucial part of the side chain that dictates the antibiotic's spectrum of activity.

Commercial Availability and Suppliers

This compound is most commonly available commercially as its hydrochloride salt (CAS Number: 89766-91-6). A survey of prominent chemical suppliers reveals variations in purity, available quantities, and pricing. The following table summarizes the offerings from several key suppliers to aid in procurement decisions.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Chemwill Asia Co., Ltd. | 2-(Aminooxy)-2-methylpropionic acid hydrochloride | 89766-91-6 | >99.5%[1] | Metric Ton scale[1] |

| BLD Pharm | This compound hydrochloride | 89766-91-6 | >97% | 1g, 5g, 25g |

| Ambeed | This compound hydrochloride | 89766-91-6 | >95% | 1g, 5g, 10g, 25g, 100g |

| Doron Scientific | This compound hydrochloride | 89766-91-6 | Not Specified | 100mg, 250mg, 1g[2] |

| Alchem Pharmtech | This compound hydrochloride | 89766-91-6 | 95%[3] | 1G, 5G, 25G, 100G[3] |

Note: Pricing information is often subject to quotation and may vary based on quantity and supplier.

Application in Antibiotic Synthesis: A Case Study of Aztreonam

A significant industrial application of this compound is as a key precursor for the side chain of the monobactam antibiotic Aztreonam. The aminooxy group, in conjunction with a thiazole ring, forms the characteristic acyl side chain that is attached to the β-lactam core. This side chain is crucial for the drug's antibacterial activity and its stability against β-lactamases.

Experimental Workflow: Synthesis of Aztreonam Precursor

The following diagram illustrates the key step in the synthesis of a protected form of Aztreonam (t-Butyl Aztreonam), where an activated derivative of this compound is coupled with the Aztreonam nucleus. TAEM ((Z)-2-(2-Aminothiazole-4-yl)-2-(t-butoxycarbonyl)-isopropoxyimino acetic acid, benzothiazole-2-yl-thiolester) serves as the activated side chain, which is structurally analogous to an activated form of t-butoxycarbonyl-protected this compound linked to the aminothiazole moiety.

References

An In-depth Technical Guide to the Safe Handling of 2-(Aminooxy)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Aminooxy)-2-methylpropanoic acid, a key reagent in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment. This document outlines the known hazards, proper handling procedures, emergency protocols, and waste disposal methods.

Chemical Identification and Physical Properties

This compound and its common hydrochloride salt are white to off-white crystalline powders.[1] Due to its ionic nature, it is likely soluble in polar solvents such as water and DMSO.[2]

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₃ | |

| Molecular Weight | 155.58 g/mol (hydrochloride salt) | [2][3] |

| CAS Number | 89766-91-6 (hydrochloride salt) | [1][2][4][5][6] |

| Appearance | White or almost white crystalline powder | [1] |

| Purity | ≥ 99.5% (typical) | [1] |

| Solubility | Likely soluble in polar solvents (e.g., water, DMSO) | [2] |

Hazard Identification and Classification

This chemical is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Classification:

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [2][3] |

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P264: Wash skin thoroughly after handling.[7]

-

P270: Do not eat, drink or smoke when using this product.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-